molecular formula C29H34N2O6 B4004949 1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate

1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate

Cat. No.: B4004949
M. Wt: 506.6 g/mol
InChI Key: ABSLQDXAASBDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate is a useful research compound. Its molecular formula is C29H34N2O6 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 506.24168681 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Interaction

Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, similar in structure to 1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate, exhibit affinity for dopamine receptors. These compounds have shown significant potential in displacing dopamine from its binding sites, indicating their relevance in dopaminergic activity research. Such studies have contributed to understanding the structural requirements for binding to dopamine receptors and have implications for the development of therapeutic agents targeting dopaminergic pathways (Zee & Hespe, 1985).

Antioxidant Activity

Research into the antioxidant properties of this compound-related piperazine derivatives has revealed significant findings. Some derivatives demonstrate antioxidant potency by inhibiting lipid peroxidation and scavenging free radicals. This antioxidant activity is pivotal for designing molecules with potential therapeutic applications, particularly in conditions exacerbated by oxidative stress. Studies on these derivatives highlight their not mutagenic nature, further suggesting their safety profile for potential medical applications (Słoczyńska et al., 2016).

Synthesis and Bioactivity

The synthesis of related 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine derivatives and their evaluation as antioxidants have been subjects of investigation. These compounds, through Mannich reaction synthesis, show promising antioxidant properties, as evidenced by DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method testing. Such studies not only advance the understanding of piperazine derivatives' chemical properties but also their potential as antioxidant agents in therapeutic settings (Prabawati, 2016).

Properties

IUPAC Name

1-benzhydryl-4-[2-(2-phenoxyethoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2.C2H2O4/c1-4-10-24(11-5-1)27(25-12-6-2-7-13-25)29-18-16-28(17-19-29)20-21-30-22-23-31-26-14-8-3-9-15-26;3-1(4)2(5)6/h1-15,27H,16-23H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSLQDXAASBDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.